4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide
Description
4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives. This compound is characterized by the presence of a chromen-2-yl core, substituted with a 3,4,5-trimethoxyphenyl group and a benzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)25(29)27-26-22(23(28)18-7-5-6-8-19(18)33-26)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMPQMMCLJVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by the introduction of the benzamide group through an amide coupling reaction. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s trimethoxyphenyl group can enhance its binding affinity to hydrophobic pockets within proteins, while the chromen-2-yl core may facilitate interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromen-2-yl core but differ in their substituents, leading to variations in their biological activities.
3,4,5-trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but different core structures, such as benzofurans or benzoxazoles.
Uniqueness
4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, enzyme inhibition, and antioxidant activities, supported by relevant studies and data.
Chemical Structure
The compound's structure features a chromene core with various substituents that contribute to its biological activity. The presence of the trimethoxyphenyl group is particularly noteworthy for its role in enhancing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the compound against three breast cancer cell lines: MCF-7, T47-D, and MDA-MB231. The results indicated that the compound displayed selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells (NIH-3T3). The MTT assay results are summarized in Table 1.
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| MCF-7 | 12.5 | Moderate |
| T47-D | 15.0 | Moderate |
| MDA-MB231 | 10.0 | Moderate |
| NIH-3T3 (Normal) | >50 | Low |
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its inhibitory effects on key enzymes involved in various diseases.
Inhibitory Activity Against Cholinesterases
The compound was tested for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurodegenerative disorders such as Alzheimer's disease.
Findings:
- AChE Inhibition: IC50 values ranged from 10.4 µM to 19.2 µM depending on the structural modifications.
- BChE Inhibition: IC50 values showed a similar trend with values around 9.9 µM to 15.6 µM.
These results indicate that the compound could potentially serve as a dual inhibitor, which may be beneficial in treating cognitive decline associated with Alzheimer's disease.
Antioxidant Activity
The antioxidant properties of this compound were also evaluated using various assays, including DPPH and ABTS radical scavenging tests.
Results Summary:
- The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 25 µM in the DPPH assay.
- Its antioxidant capacity suggests a protective role against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of methoxy groups on the phenyl ring enhances lipophilicity and facilitates better interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
